molecular formula C12H18BNO4S B13992750 (1-Tosylpiperidin-4-yl)boronic acid

(1-Tosylpiperidin-4-yl)boronic acid

Cat. No.: B13992750
M. Wt: 283.16 g/mol
InChI Key: PXBCHAJWZFUIQJ-UHFFFAOYSA-N
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Description

(1-Tosylpiperidin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a piperidine ring, which is further substituted with a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1-Tosylpiperidin-4-yl)boronic acid typically involves the hydroboration of a suitable piperidine derivative. One common method is the hydroboration of a tosylated piperidine with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organoboron compound synthesis, such as hydroboration and subsequent oxidation, are likely to be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Tosylpiperidin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with aryl halides yields biaryl compounds .

Scientific Research Applications

Chemistry

(1-Tosylpiperidin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

In biological research, boronic acids are used as enzyme inhibitors and in the development of therapeutic agents. The unique properties of this compound make it a potential candidate for drug discovery and development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the production of high-performance materials .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Pyridineboronic acid
  • Vinylboronic acid

Uniqueness

(1-Tosylpiperidin-4-yl)boronic acid is unique due to its piperidine ring structure and tosyl group, which provide distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C12H18BNO4S

Molecular Weight

283.16 g/mol

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boronic acid

InChI

InChI=1S/C12H18BNO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11,15-16H,6-9H2,1H3

InChI Key

PXBCHAJWZFUIQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(O)O

Origin of Product

United States

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